molecular formula C9H19NO2 B13752646 2-[(Propan-2-ylideneamino)oxy]hexan-1-ol CAS No. 5001-44-5

2-[(Propan-2-ylideneamino)oxy]hexan-1-ol

Katalognummer: B13752646
CAS-Nummer: 5001-44-5
Molekulargewicht: 173.25 g/mol
InChI-Schlüssel: SVLNPLWAUHBJMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Propan-2-ylideneamino)oxy]hexan-1-ol is an organic compound with the molecular formula C9H19NO2 It is characterized by the presence of an oxime functional group attached to a hexanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propan-2-ylideneamino)oxy]hexan-1-ol typically involves the reaction of hexan-1-ol with acetone oxime under acidic or basic conditions. The reaction proceeds through the formation of an intermediate oxime ether, which is subsequently hydrolyzed to yield the desired product. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Propan-2-ylideneamino)oxy]hexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(Propan-2-ylideneamino)oxy]hexan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(Propan-2-ylideneamino)oxy]hexan-1-ol involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through these interactions, which can modulate various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(Propan-2-ylideneamino)oxy]hexan-1-ol is unique due to its specific structural features, such as the oxime group attached to a hexanol backbone. This structural arrangement imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not fulfill .

Eigenschaften

CAS-Nummer

5001-44-5

Molekularformel

C9H19NO2

Molekulargewicht

173.25 g/mol

IUPAC-Name

2-(propan-2-ylideneamino)oxyhexan-1-ol

InChI

InChI=1S/C9H19NO2/c1-4-5-6-9(7-11)12-10-8(2)3/h9,11H,4-7H2,1-3H3

InChI-Schlüssel

SVLNPLWAUHBJMV-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CO)ON=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.